1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol
Overview
Description
1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol is an organic compound featuring a pyrazole ring substituted with a benzyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol typically involves the reaction of 1-benzyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, followed by proton transfer to yield the desired ethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for deprotonation followed by the addition of electrophiles.
Major Products Formed:
Oxidation: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone.
Reduction: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethane.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyl group and pyrazole ring can interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The ethanol moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
1-(1-Benzyl-1H-pyrazol-4-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone: The oxidized form of the ethanol derivative.
1-(1-Benzyl-1H-pyrazol-4-yl)-ethane: The reduced form of the ethanol derivative.
Uniqueness: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol is unique due to its combination of a benzyl-substituted pyrazole ring and an ethanol moiety, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in drug design where solubility and bioavailability are crucial.
Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMHCYFAUDBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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